N1-(3-(2-phenylmorpholino)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-(2-phenylmorpholino)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features both morpholine and thiophene moieties
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to interact with a wide range of biological targets, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling, enzyme activity, or protein function .
Biochemical Pathways
Given the wide range of therapeutic properties reported for thiophene derivatives , it is likely that this compound may interact with multiple biochemical pathways.
Result of Action
Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors could include pH, temperature, and the presence of other molecules or ions in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2-phenylmorpholino)propyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and thiophene derivatives, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include oxalyl chloride, thiophene derivatives, and phenylmorpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(2-phenylmorpholino)propyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N1-(3-(2-phenylmorpholino)propyl)-N2-(thiophen-2-ylmethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 2-ethylthiophene share structural similarities.
Morpholine Derivatives: Compounds such as N-phenylmorpholine and N-methylmorpholine are related.
Uniqueness
N1-(3-(2-phenylmorpholino)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its combination of morpholine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-19(20(25)22-14-17-8-4-13-27-17)21-9-5-10-23-11-12-26-18(15-23)16-6-2-1-3-7-16/h1-4,6-8,13,18H,5,9-12,14-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCKFCOFJGOEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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